

# Friedelin Structure Elucidation: A Comprehensive Technical Guide

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## Compound Focus: Friedelin

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## Introduction and Basic Chemical Identification

**Friedelin** is a pentacyclic triterpenoid of the friedelane type, first isolated in 1807 and initially referred to as "cork alcohol" due to its abundant presence in cork tissues. With the molecular formula  $C_{30}H_{50}O$  and a molecular weight of 426.73 g/mol, it serves as a fundamental structural prototype for over 400 naturally occurring friedelane triterpenoids identified to date. This compound is characterized by a perhydropicene skeleton with an oxo group at position C-3 and methyl groups at eight distinct positions (4, 4a, 6b, 8a, 11, 11, 12b, and 14a). **Friedelin** represents the 3-keto-derivative of the hydrocarbon friedelane and is systematically named (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-octamethylcosahydropicen-3(2H)-one according to IUPAC nomenclature [1] [2] [3].

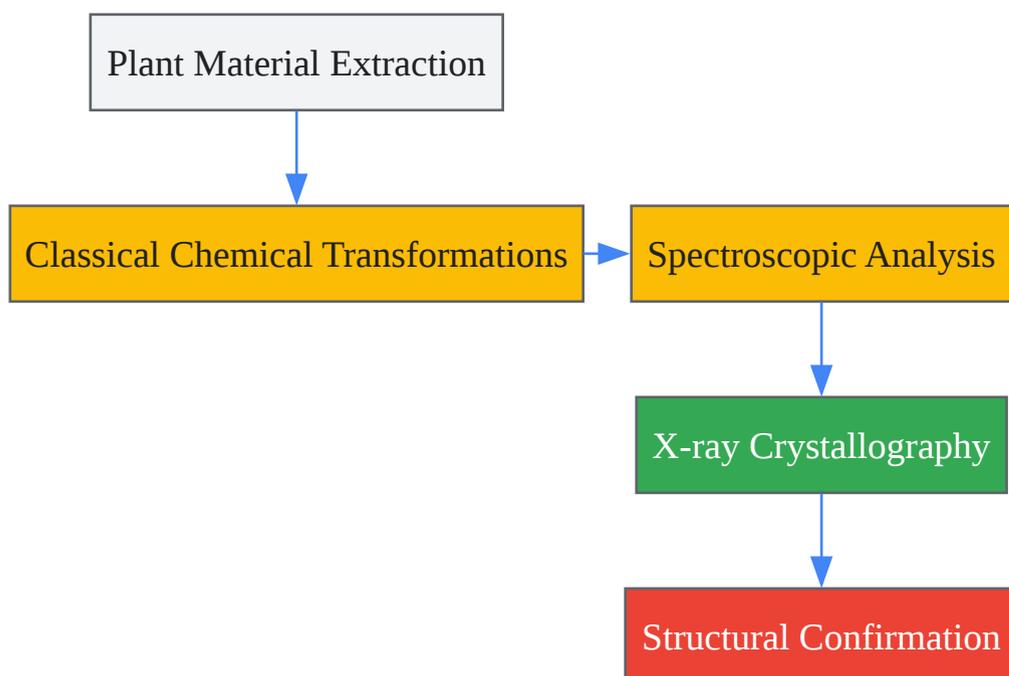
From a physicochemical perspective, **friedelin** typically presents as **white needle crystals** with a melting point ranging between 262-263°C (505°F) and a boiling point of approximately 477°C (890°F). It demonstrates a positive specific optical rotation of  $[\alpha]^{25}_D + 2.0^\circ$  (c.1.0, MeOH). Regarding solubility, **friedelin** is freely soluble in chloroform, sparingly soluble in ethanol, and virtually insoluble in water. These properties significantly influence its extraction and purification strategies. As an extremely weak basic compound with a pKa of approximately -7.4, **friedelin** exhibits high stability under standard conditions [1] [2] [4].

## Structural Elucidation: Historical and Modern Approaches

The structural determination of **friedelin** represents a significant achievement in natural product chemistry, accomplished through a combination of **classical degradation studies** and **advanced spectroscopic techniques**. The initial structural proposals emerged from systematic chemical transformations including the formation of enol esters, carbonyl derivatives, and the reduction to the parent hydrocarbon friedelane. Critical evidence was obtained through dehydrogenation studies and the isomerization of friedel-3-ene to olean-13(18)-ene, which helped establish the pentacyclic framework [1].

**Definitive confirmation** of **friedelin**'s structure was achieved through single-crystal X-ray diffraction analysis, which unambiguously established the molecular architecture and stereochemistry. This technique revealed the precise spatial arrangement of the eight methyl groups and the keto function at C-3. The application of X-ray crystallography to **friedelin** and its synthetic derivative, **epifriedelinol**, provided irrefutable evidence for the structural assignment and stereochemical configuration [1].

The following diagram illustrates the key experimental workflow for **friedelin** structure elucidation:



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### Experimental workflow for **friedelin** structure elucidation

A pivotal step in the structural elucidation was determining the exact position of the keto group. Through **chromic acid oxidation**, **friedelin** was converted to friedelonic acid (C<sub>30</sub>H<sub>52</sub>O<sub>2</sub>) without carbon loss, which limited the possible positions for the oxo function to either C-1 or C-3. Biosynthetic reasoning and additional chemical evidence ultimately confirmed the location at C-3, which aligned with biogenetic patterns observed in related triterpenoids [1].

## Spectroscopic Characterization and Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Comprehensive NMR analysis** has been instrumental in characterizing **friedelin**'s structure and confirming its stereochemistry. Both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide distinctive fingerprints that allow for unambiguous identification. The <sup>13</sup>C NMR spectrum of **friedelin** displays **thirty distinct signals**, corresponding to its 30 carbon atoms distributed as eight methyl, eleven methylene, five methine, and six quaternary carbons. The most characteristic signal is the carbonyl carbon at C-3, which appears at approximately δ 213.7 ppm, consistent with a ketone functionality in a six-membered ring [1].

The <sup>1</sup>H NMR spectrum further corroborates the structural features, with key signals including methyl groups between δ 0.7-1.3 ppm and the methine proton adjacent to the carbonyl at approximately δ 2.35 ppm. The stereochemistry of **friedelin** is confirmed through coupling constant analysis and NOE experiments, which establish the trans-ring junctions and the configuration of chiral centers. For the reduced derivative 3β-**friedelinol**, the β-orientation of the hydroxyl group at C-3 is confirmed by a characteristic coupling constant (J = 3.0 Hz) between H-3 and neighboring protons [1].

### Mass Spectrometry and Infrared Spectroscopy

**Mass spectrometric analysis** of **friedelin** reveals a distinctive fragmentation pattern that provides confirmatory evidence for its molecular structure. Using electron impact ionization, the mass spectrum displays a molecular ion peak at m/z 426 [M]<sup>+</sup>, consistent with its molecular formula C<sub>30</sub>H<sub>50</sub>O. Characteristic fragment ions appear at m/z 411 [M-CH<sub>3</sub>]<sup>+</sup>, 341, 273, 245, 231, 215, and 189, reflecting the

sequential breakdown of the pentacyclic structure. When analyzed by HPLC-ESI-MS, **friedelin** shows additional ionization patterns including a protonated molecule at  $m/z$  427.39344  $[M+H]^+$ , a sodiated molecule at  $m/z$  449.37538  $[M+Na]^+$ , and in negative mode, a deprotonated molecule at  $m/z$  425.37889  $[M-H]^-$ , all confirming the molecular mass of 426.38562 Da [1].

**Infrared spectroscopy** provides complementary information about functional groups present in **friedelin**. The IR spectrum (nujol) exhibits characteristic absorption bands at  $2927\text{ cm}^{-1}$  (C-H stretching),  $1707\text{ cm}^{-1}$  (C=O stretching of the ketone), and  $1380\text{ cm}^{-1}$  (gem-dimethyl group). For the reduced alcohol derivative **3 $\beta$ -friedelinol**, the IR spectrum shows an additional broad absorption at approximately  $3500\text{ cm}^{-1}$ , indicative of the O-H stretching vibration [1].

Table 1: Key Spectroscopic Data for **Friedelin**

Spectroscopic Method	Key Characteristics	Structural Information
<b><math>^{13}\text{C}</math> NMR</b>	30 signals: 8 $\text{CH}_3$ , 11 $\text{CH}_2$ , 5 $\text{CH}$ , 6 Cq; C-3 carbonyl at $\delta$ 213.7 ppm	Pentacyclic skeleton with keto group at C-3
<b><math>^1\text{H}</math> NMR</b>	Methyl groups between $\delta$ 0.7-1.3 ppm; methine at $\delta$ 2.35 ppm	Methyl substitution pattern; methine adjacent to carbonyl
<b>Mass Spectrometry</b>	Molecular ion at $m/z$ 426; fragments at 411, 341, 273, 245	Molecular weight confirmation; characteristic fragmentation
<b>Infrared Spectroscopy</b>	$1707\text{ cm}^{-1}$ (C=O stretch); $2927\text{ cm}^{-1}$ (C-H stretch); $1380\text{ cm}^{-1}$ (gem-dimethyl)	Ketone functionality; methyl group vibrations

Table 2: Comparative NMR Data for **Friedelin** and Derivatives

Carbon Position	Friedelin ( $\delta$ ppm)	3 $\beta$ -Friedelinol ( $\delta$ ppm)	3 $\alpha$ -Friedelinol ( $\delta$ ppm)
C-3	213.7	73.5	71.2
C-2	39.8	35.1	36.8

Carbon Position	Friedelin ( $\delta$ ppm)	3 $\beta$ -Friedelinol ( $\delta$ ppm)	3 $\alpha$ -Friedelinol ( $\delta$ ppm)
C-4	58.3	49.2	50.1
C-10	40.1	38.5	39.0
C-8	38.2	37.9	38.0

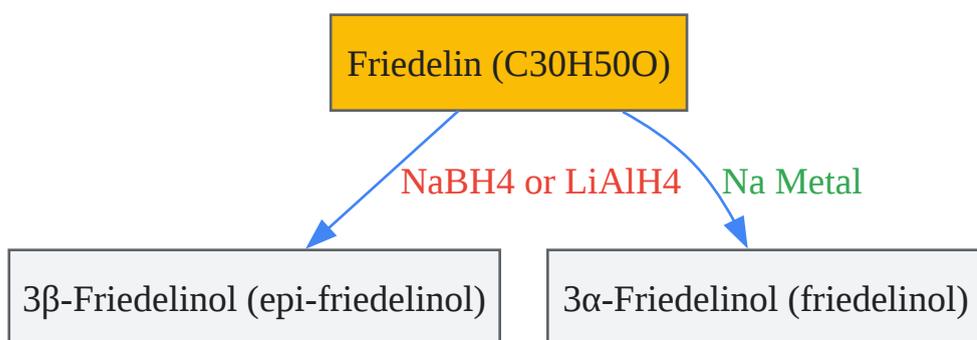
## Stereochemistry and Reduction Products

The **stereochemical configuration** of **friedelin** is a defining feature of its structure, with nine defined stereocenters creating a rigid, three-dimensional architecture. The absolute configuration has been established as (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS) through X-ray crystallographic analysis. This specific arrangement results in trans-ring junctions throughout the pentacyclic system, contributing to the compound's stability and biological properties [1] [2].

The **reduction of friedelin** has provided significant insight into its stereochemical properties and serves as a chemical validation of its structure. When friedelin-3-one undergoes reduction with different reagents, distinct stereochemical outcomes are observed due to steric constraints imposed by the axial methyl group at C-5:

- Reduction with **NaBH<sub>4</sub>** or **LiAlH<sub>4</sub>** proceeds via  $\alpha$ -attack of hydride, primarily yielding the axial 3 $\beta$ -alcohol **epi-friedelinol** (friedelin-3 $\beta$ -ol) as a consequence of the hindering effect of the axial C-5 methyl group.
- Reduction with **sodium metal** produces the more stable equatorial alcohol (friedelin-3 $\alpha$ -ol) as the primary product [1].

This stereospecificity in the reduction process provides strong evidence for the three-dimensional structure of **friedelin** and the steric environment around the C-3 carbonyl group. The reaction pathways are illustrated below:



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*Stereospecific reduction of **friedelin** to isomeric alcohols*

The reduced products, 3β-**friedelinol** and 3α-**friedelinol**, exhibit distinct physicochemical properties. 3β-**Friedelinol** (epi-**friedelinol**) forms colorless crystals with a higher melting point (280-282°C) compared to **friedelin**, reflecting the influence of hydrogen bonding in the crystalline state. Its mass spectrum shows a molecular ion peak at m/z 428, consistent with the addition of two hydrogen atoms compared to **friedelin** [1].

## Biosynthetic Origin and Natural Distribution

**Friedelin** is biosynthesized in plants through the **mevalonate pathway**, with the key step being the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases (OSCs). This complex enzymatic process involves formation of a pentacyclic lupanyl cation followed by a series of ten suprafacial 1,2-shifts of methyl and hydrogen groups before final deprotonation to yield **friedelin**. The biosynthesis begins with the condensation of acetyl-CoA units, proceeding through intermediates including acetoacetyl-CoA, HMG-CoA, and mevalonate to form the fundamental isoprenoid building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C<sub>5</sub> units are assembled to farnesyl diphosphate and then squalene, which is subsequently epoxidized to 2,3-oxidosqualene—the direct precursor for cyclization to **friedelin** [1] [4].

**Friedelin** is widely distributed in the plant kingdom, with significant concentrations found in **cork tissues** and leaf materials across numerous plant families. Primary natural sources include families such as Celastraceae, Euphorbiaceae, Asteraceae, Fagaceae, Clusiaceae, and Salicaceae. Notable plant sources include *Quercus cerris* (Fagaceae), *Maytenus* species (Celastraceae), *Garcinia* species (Clusiaceae), and

Euphorbia species (Euphorbiaceae). Interestingly, **friedelin** has also been identified in lower plants including mosses, lichens, algae, and fungi such as Ganoderma applanatum, demonstrating the widespread occurrence of this triterpenoid in the plant kingdom [1] [5] [4].

Table 3: Natural Sources of **Friedelin** and Extraction Methodologies

Plant Family	Representative Species	Plant Part	Extraction Solvents
Celastraceae	Maytenus ilicifolia, Maytenus aquifolium	Leaves	Hexane:Ethyl acetate (8:2), Ethanol
Euphorbiaceae	Putranjiva roxburghii, Drypetes tessmanniana	Stem bark, Cork	Chloroform, Methanol
Clusiaceae	Garcinia prainiana, Calophyllum pinetorum	Stem bark, Leaves	n-Hexane, Sequential extraction
Fagaceae	Quercus cerris	Cork	Methanol, Ethanol, Dichloromethane
Asteraceae	Various species	Whole plant	Ethyl acetate, Chloroform

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